6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a cyclopropanecarboxamido group, a thiadiazol group, a pyran ring, and a benzoate group with ethoxy substituents . These groups suggest that the compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the thiadiazol group could potentially undergo reactions with electrophiles, and the ester group could be subject to hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could impact its solubility, polarity, and spectral properties .Scientific Research Applications
Synthesis and Structural Analysis
- Research on thiadiazoline and pyrazoline derivatives, including those similar to the specified compound, has led to the development of molecules with potential inhibitory activities against nitric oxide synthase, which plays a critical role in inflammatory processes. These findings suggest the utility of these compounds in exploring treatments for conditions related to excessive nitric oxide production (Arias et al., 2018).
Biological Activity and Potential Therapeutic Applications
- Pyrazole derivatives have been identified as potential inhibitors of photosynthetic electron transport, indicating their potential as herbicides. The ability of these compounds to interfere with this critical biological process suggests their utility in agricultural research and development (Vicentini et al., 2005).
- Another study highlighted the design, synthesis, and antibacterial activity of benzothiazolyl substituted pyrazol-5-ones, demonstrating significant activity against Staphylococcus aureus and Bacillus subtilis. This research underscores the potential of such compounds in developing new antibacterial agents (Palkar et al., 2017).
Molecular Design and Chemical Interactions
- The synthesis and molecular modeling of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents indicate that modifications to the pyrazole core can lead to significant antitumor activity. These findings highlight the chemical's role in the development of novel cancer treatments (Nassar et al., 2015).
Pharmacological Potential
- The exploration of substituted benzo[h]quinazolines, benzo[g]indazoles, pyrazoles, and 2,6-diarylpyridines as anti-tubercular agents exemplifies the broad pharmacological potential of compounds structurally related to the one . These compounds have shown significant activity against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Maurya et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S2/c1-3-30-17-8-7-14(9-18(17)31-4-2)21(29)33-19-11-32-15(10-16(19)27)12-34-23-26-25-22(35-23)24-20(28)13-5-6-13/h7-11,13H,3-6,12H2,1-2H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLACITVDQIIUSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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